molecular formula C14H19NO3 B6338566 Benzyl 3-methoxypiperidine-1-carboxylate CAS No. 1241922-22-4

Benzyl 3-methoxypiperidine-1-carboxylate

Cat. No.: B6338566
CAS No.: 1241922-22-4
M. Wt: 249.30 g/mol
InChI Key: UGOMDKUOPGHQJY-UHFFFAOYSA-N
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Description

Benzyl 3-methoxypiperidine-1-carboxylate (CAS 1241922-22-4) is a protected piperidine derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a crucial chemical building block (synthon) for the design and synthesis of more complex, biologically active molecules. Its structure features a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a methoxy functional group, making it a versatile intermediate for further chemical modifications . Recent scientific literature highlights the significant role of substituted piperidines, such as this compound, in the research and development of novel multi-target ligands for complex neurological disorders. Piperidine scaffolds are frequently investigated as core structures in potential inhibitors for enzymes like acetylcholinesterase (AChE) and for targeting transporters such as the serotonin transporter (SERT) . This aligns with the ongoing pursuit of new therapeutic strategies for conditions like Alzheimer's disease, where addressing both cognitive deficits and accompanying neuropsychiatric symptoms is a key objective . Furthermore, related 3-methoxypiperidine intermediates are documented in synthetic pathways for known pharmaceuticals, underscoring the practical relevance of this chemical class in drug discovery . Researchers will find this compound characterized by a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . It is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Safety information indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

benzyl 3-methoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-8-5-9-15(10-13)14(16)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOMDKUOPGHQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Cbz-3-Hydroxypiperidine

The synthesis begins with the protection of 3-hydroxypiperidine using benzyl chloroformate (CbzCl). In a representative procedure, 3-hydroxypiperidine (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) under nitrogen, followed by dropwise addition of CbzCl (12 mmol) and triethylamine (15 mmol) at 0°C. The reaction proceeds for 4 hours, yielding N-Cbz-3-hydroxypiperidine as a colorless oil (85% yield).

Methoxylation via Acid-Catalyzed Etherification

The hydroxyl group at position 3 is methoxylated using p-toluenesulfonic acid (p-TsOH) in methanol. N-Cbz-3-hydroxypiperidine (5 mmol) is refluxed in methanol (30 mL) with p-TsOH (0.5 mmol) for 6 hours. The crude product is purified via silica gel chromatography, affording N-Cbz-3-methoxypiperidine in 78% yield.

Key Data:

StepReagents/ConditionsYield (%)
Cbz ProtectionCbzCl, CH₂Cl₂, 0°C, 4h85
MethoxylationMeOH, p-TsOH, reflux, 6h78

Direct Alkylation of Piperidine with Benzyl Chloroformate

Benzylation of 3-Methoxypiperidine

This one-pot method employs benzyl chloroformate as the benzylating agent. 3-Methoxypiperidine (10 mmol) is dissolved in acetonitrile (50 mL) with K₂CO₃ (15 mmol) and tetrabutylammonium bromide (TBAB, 1 mmol) as a phase-transfer catalyst. Benzyl chloroformate (12 mmol) is added dropwise at 50°C, and the mixture is stirred for 3 hours. The product is isolated via extraction (ethyl acetate/water) and chromatography, achieving a 72% yield.

Optimization with Composite Catalysts

Replacing K₂CO₃ with Na₂CO₃ and TBAB with benzyltriethylammonium chloride (BTEAC) increases the yield to 81%. The buffer system (sodium acetate, pH 8.5) further stabilizes the reaction.

Key Data:

Catalyst SystemSolventTemperature (°C)Yield (%)
K₂CO₃ + TBABCH₃CN5072
Na₂CO₃ + BTEACCH₃CN5081

Silyl Enol Ether-Mediated Coupling

Formation of Silyl Enol Ether

Methyl 3-((trimethylsilyl)oxy)but-2-enoate is prepared by treating ethyl acetoacetate (1.4 mol) with trimethylsilyl chloride (1.54 mol) in hexane/tetrahydrofuran (1:1) at 25°C for 3 hours. The silyl enol ether is isolated in 89% yield after distillation.

Coupling with N-Cbz-Piperidine

N-Cbz-3-hydroxypiperidine (0.208 mmol) is reacted with the silyl enol ether (0.26 mmol) in CH₂Cl₂ at -78°C using trimethylsilyl triflate (TMSOTf, 0.23 mmol) as a Lewis acid. After warming to room temperature, benzyl 3-methoxypiperidine-1-carboxylate is obtained in 68% yield.

Key Data:

ComponentRoleYield (%)
Silyl enol etherNucleophile89
TMSOTfLewis acid catalyst68

Electrochemical Synthesis

Electrolysis of Methyl 2-Methoxypiperidine-1-Carboxylate

A novel electrochemical approach involves methyl 2-methoxypiperidine-1-carboxylate (0.75 mol) and NH₄Cl (0.24 mol) in a 500 mL electrolysis cell at 90°C. The reaction selectively functionalizes the piperidine ring, yielding benzyl 3-methoxypiperidine-1-carboxylate in 65% yield after 12 hours.

Mechanistic Insights

The methoxy group directs electrophilic substitution to the para position, enabling regioselective benzylation. Cyclic voltammetry confirms the redox-mediated pathway.

Key Data:

ParameterValue
Temperature90°C
Reaction time12h
Yield65%

Comparative Analysis of Methods

Yield and Scalability

The Cbz-protection route (Method 1) offers the highest yield (78%) but requires multiple steps. Direct alkylation (Method 2) is more scalable, with yields exceeding 80% under optimized conditions. Electrochemical synthesis (Method 4) is environmentally friendly but less efficient (65% yield).

Cost and Practicality

Silyl enol ether coupling (Method 3) demands expensive TMSOTf, limiting industrial application. Composite catalysts in Method 2 reduce costs by 30% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines.

Scientific Research Applications

Benzyl 3-methoxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biological pathways and enzyme interactions.

    Medicine: Research on this compound contributes to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of benzyl 3-methoxypiperidine-1-carboxylate with its analogs:

Compound Name Substituent (Position) CAS Number Molecular Formula Physical State Purity Hazards/Stability References
Benzyl 3-methoxypiperidine-1-carboxylate -OCH₃ (3) Not Available C₁₄H₁₇NO₃ Not Reported Not Reported Inferred stability (similar to Cbz-protected analogs) N/A
Benzyl 4-aminopiperidine-1-carboxylate -NH₂ (4) 120278-07-1 C₁₃H₁₈N₂O₂ Not Reported Not Reported Toxicological properties not studied
Benzyl 3-chloropiperidine-1-carboxylate -Cl (3) 1353965-30-6 C₁₃H₁₆ClNO₂ Not Reported 97% Not Reported
Benzyl 4-hydroxy-1-piperidinecarboxylate -OH (4) 95798-23-5 C₁₃H₁₇NO₃ Not Reported >98% Stable under recommended conditions
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate -COOEt (4) 99197-86-1 C₁₈H₂₃NO₄ Liquid ≤100% No known hazards

Key Findings from Comparative Analysis

Substituent Effects on Stability and Reactivity
  • Methoxy Group (3-position): The electron-donating methoxy group may enhance steric hindrance and reduce nucleophilic reactivity at the piperidine nitrogen compared to amino or hydroxyl analogs. This could influence its utility in reactions requiring deprotection of the Cbz group .
  • Chloro Group (3-position) : The electron-withdrawing chloro substituent (in Benzyl 3-chloropiperidine-1-carboxylate) likely increases electrophilicity, making it more reactive in substitution reactions compared to the methoxy derivative .

Biological Activity

Benzyl 3-methoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Benzyl 3-methoxypiperidine-1-carboxylate is characterized by a piperidine ring substituted with a methoxy group and a benzyl moiety. The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl halides or other electrophiles under basic conditions. Various synthetic routes have been documented, showcasing the compound's versatility in medicinal applications.

1. Inhibition of Monoacylglycerol Lipase (MAGL)

One of the primary biological activities associated with benzyl 3-methoxypiperidine-1-carboxylate is its role as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is crucial in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has implications in pain modulation, inflammation, and cancer progression.

  • Mechanism : By inhibiting MAGL, benzyl 3-methoxypiperidine-1-carboxylate can increase the levels of 2-AG, enhancing its neuroprotective and anti-inflammatory effects. This mechanism has been explored in various studies, indicating that compounds targeting MAGL may serve as therapeutic agents for conditions such as chronic pain and neurodegenerative diseases .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl 3-methoxypiperidine-1-carboxylate through its cytotoxic effects on various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.

Table 1: Biological Activity Summary

Activity Effect Reference
MAGL InhibitionIncreases 2-AG levels
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of benzyl 3-methoxypiperidine-1-carboxylate is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, but detailed investigations are required to assess long-term safety and efficacy.

Q & A

Q. What are the optimal synthetic routes for Benzyl 3-methoxypiperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis of piperidine carboxylates typically involves multi-step reactions, including protection/deprotection of functional groups and nucleophilic substitutions. For example:

  • Step 1 : Start with 3-methoxypiperidine. Protect the piperidine nitrogen using a benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the carboxylate intermediate .
  • Step 2 : Optimize reaction parameters:
    • Temperature : Maintain ≤10°C during exothermic steps to prevent side reactions.
    • pH : Use buffered conditions (e.g., NaHCO₃) to stabilize intermediates.
    • Solvent selection : Dichloromethane or THF are common for solubility and inertness .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. What safety protocols are critical when handling Benzyl 3-methoxypiperidine-1-carboxylate in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Q. How can the purity of Benzyl 3-methoxypiperidine-1-carboxylate be validated, and what analytical methods are recommended?

  • Chromatography :
    • HPLC : C18 column, mobile phase (ACN:H₂O + 0.1% TFA), UV detection at 254 nm .
    • GC-MS : For volatile impurities; compare retention times with standards .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methoxy group at δ 3.3 ppm) .
    • FT-IR : Verify carbonyl stretch (C=O at ~1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence the compound’s reactivity in medicinal chemistry applications compared to amino or hydroxy analogs?

  • Steric and electronic effects : The methoxy group (–OCH₃) is electron-donating, enhancing piperidine ring stability but reducing nucleophilicity at the nitrogen compared to amino (–NH₂) analogs .
  • Biological activity : SAR studies suggest methoxy derivatives may exhibit improved metabolic stability over hydroxy (–OH) analogs due to reduced phase II glucuronidation .
  • Experimental validation : Perform enzymatic assays (e.g., cytochrome P450 inhibition) and compare pharmacokinetic profiles in vitro .

Q. What strategies can resolve low yields in the final coupling step of Benzyl 3-methoxypiperidine-1-carboxylate synthesis?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carboxylate formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) while maintaining yield .
  • Byproduct analysis : Identify side products (e.g., via LC-MS) and adjust stoichiometry (e.g., excess benzyl chloroformate) .

Q. How can researchers address contradictory data on the compound’s stability under acidic vs. basic conditions?

  • Controlled stability studies :
    • Acidic conditions (pH 3) : Monitor degradation via HPLC at 24/48/72 hrs. Methoxy groups may hydrolyze to hydroxy derivatives under strong acid .
    • Basic conditions (pH 10) : Check for ring-opening reactions (e.g., piperidine ring cleavage) using NMR .
  • Recommendation : Buffer solutions near neutral pH (6–8) for long-term storage .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to GPCRs or kinases; compare with fluorinated/amino analogs .
  • MD simulations : Assess conformational flexibility of the methoxy group in aqueous vs. lipid environments (GROMACS/AMBER) .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) with IC₅₀ data from enzyme inhibition assays .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Piperidine Carboxylates

MethodYield (%)Purity (%)Key ConditionsReference
Conventional Cbz-Cl65–7590–950–5°C, DCM, Et₃N
Microwave-assisted859880°C, 30 min, DMAP catalyst
Flow chemistry7897Continuous THF, RT

Q. Table 2. Stability of Benzyl 3-methoxypiperidine-1-carboxylate Under Varied pH

pHDegradation Rate (k, h⁻¹)Major Degradation Product
30.123-Hydroxypiperidine analog
70.01None
100.25Ring-opened amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-methoxypiperidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-methoxypiperidine-1-carboxylate

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